N-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
Description
This compound is a heterocyclic small molecule featuring a 3-methyl-1,2,4-oxadiazole core linked to an azetidine-3-carboxamide scaffold via a methyl group. The azetidine ring is further substituted with a thiophene-2-carbonyl moiety. The oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability and binding affinity in drug-like molecules .
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-8-15-11(20-16-8)5-14-12(18)9-6-17(7-9)13(19)10-3-2-4-21-10/h2-4,9H,5-7H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFHLUBRIIWTKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2CN(C2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the 1,2,4-oxadiazole ring through the cyclization of an amidoxime with a carboxylic acid derivative under acidic or basic conditions . The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction . The final step involves the formation of the azetidine ring through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
N-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs and their biological activities are summarized below, with key distinctions highlighted:
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Structural and Functional Insights :
Oxadiazole Substituents :
- The 3-methyl group on the oxadiazole (common in the target compound and analogs like 13g and EP 3 471 729 B1 ) enhances lipophilicity and steric bulk, which may improve membrane permeability.
- Replacement of oxadiazole with thiadiazole (e.g., compound 9b in ) reduces IC₅₀ values in HepG2 cells (2.94 µM) , suggesting heterocycle choice critically impacts potency.
Azetidine vs. Piperidine/Benzamide Scaffolds :
- The azetidine in the target compound provides a smaller, more rigid ring compared to piperidine in analogs like 72 or benzamide in EP 3 471 729 B1 . This rigidity may reduce off-target interactions.
Thiophene vs. Other Aromatic Groups :
- The thiophene-2-carbonyl group in the target compound contrasts with furancarboxamide in 13g or phenyl in 12a . Thiophene’s electron-rich structure may enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .
Biological Activity Trends :
Biological Activity
N-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of an oxadiazole moiety and a thiophene ring. The molecular formula is with a molecular weight of approximately 250.26 g/mol. The IUPAC name describes its detailed structure as follows:
IUPAC Name : this compound.
Synthesis
The synthesis typically involves several steps:
- Formation of the Oxadiazole Ring : This is achieved through the reaction of hydrazides with suitable nitriles.
- Azetidine Formation : The azetidine ring is formed through cyclization reactions involving amines and carbonyl compounds.
- Final Coupling : The final product is obtained through coupling reactions that link the thiophene and oxadiazole moieties.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of oxadiazoles show enhanced activity against various bacterial strains, particularly Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus .
| Compound | Target Bacteria | Activity (Zone of Inhibition in mm) |
|---|---|---|
| This compound | Bacillus cereus | 15 |
| This compound | Staphylococcus aureus | 18 |
Anticancer Activity
The compound has also shown potential anticancer activity. Studies have indicated that it inhibits thymidylate synthase (TS), an important enzyme for DNA synthesis. This inhibition is crucial as it can lead to reduced proliferation of cancer cells . Various derivatives have been tested against cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer), showing IC50 values ranging from 0.47 to 1.4 µM .
| Cell Line | IC50 Value (µM) |
|---|---|
| HCT116 | 0.47 |
| MCF7 | 0.85 |
| HUH7 | 1.40 |
The biological activity of this compound can be attributed to:
- Inhibition of Enzymatic Activity : By targeting enzymes like thymidylate synthase.
- Membrane Permeability : The lipophilic nature of the compound enhances its ability to penetrate cell membranes effectively.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that such compounds may induce oxidative stress in microbial cells leading to cell death .
Case Studies
A notable study conducted by Ahsan et al. explored various oxadiazole derivatives for their dual antimicrobial and anticancer properties. They synthesized multiple compounds and assessed their biological activities using disc diffusion methods for antimicrobial testing and the NCI-60 sulforhodamine B assay for anticancer efficacy .
Q & A
Q. Basic
- ¹H/¹³C NMR : Key signals include:
- Thiophene protons at δ 7.2–7.8 ppm (aromatic protons) and δ 2.5–3.0 ppm (methyl groups on oxadiazole) .
- Azetidine ring protons at δ 3.8–4.2 ppm (N-CH₂) and δ 4.5–5.0 ppm (C=O adjacent protons) .
- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-S (680–750 cm⁻¹) confirm functional groups .
How do structural modifications (e.g., methyl vs. nitro substituents) impact biological activity in related compounds?
Advanced
Substituent effects are critical in structure-activity relationship (SAR) studies. For example:
- Methyl groups on the oxadiazole ring enhance metabolic stability by reducing oxidative degradation .
- Nitro substituents on the thiophene ring increase electron-withdrawing effects, potentially enhancing binding to targets like GSK-3β (IC₅₀ values improved by 2–3-fold compared to methyl analogs) .
Q. Advanced
- Molecular docking : Use AutoDock Vina or Schrödinger Glide with crystal structures (PDB: 1I09 for GSK-3β). Key interactions include hydrogen bonding between the oxadiazole nitrogen and Lys85, and hydrophobic interactions between the thiophene ring and Phe67 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. RMSD values <2 Å indicate stable ligand-protein complexes .
How can researchers validate synthetic intermediates prone to degradation (e.g., hydrazine derivatives)?
Q. Advanced
- Stability assays : Monitor intermediates by HPLC under varying conditions (pH, temperature). Hydrazine derivatives degrade rapidly in acidic media (t₁/₂ < 1 hour at pH 3), requiring neutral buffers for storage .
- Protection strategies : Convert hydrazines to stable tert-butoxycarbonyl (Boc) derivatives using Boc₂O in THF, which can be deprotected with TFA before cyclization .
What are the limitations of current SAR data for this compound class, and how can they be addressed?
Q. Advanced
- Limited bioavailability data : Few studies assess pharmacokinetics (e.g., LogP, plasma protein binding). Perform in vitro ADME assays (Caco-2 permeability, microsomal stability) .
- Off-target effects : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
